4-Chloro-2-trimethylsilylpyridine
Overview
Description
4-Chloro-2-trimethylsilylpyridine is a chemical compound with the molecular formula C8H12ClNSi and a molecular weight of 185.73 g/mol It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the 4-position and a trimethylsilyl group at the 2-position
Preparation Methods
The synthesis of 4-Chloro-2-trimethylsilylpyridine typically involves the reaction of 4-chloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-Chloropyridine+Trimethylsilyl chlorideBasethis compound
Chemical Reactions Analysis
4-Chloro-2-trimethylsilylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, although specific conditions for these transformations are less commonly reported.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Hiyama coupling, where it reacts with organosilanes in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-trimethylsilylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex pyridine derivatives.
Biology: Its derivatives may be explored for potential biological activities, although specific applications in biology are less documented.
Medicine: The compound itself is not widely used in medicine, but its derivatives could be investigated for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-trimethylsilylpyridine is primarily related to its chemical reactivity. The chloro and trimethylsilyl groups influence the electronic properties of the pyridine ring, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4-Chloro-2-trimethylsilylpyridine can be compared with other pyridine derivatives, such as:
2-Trimethylsilylpyridine: Lacks the chloro group, making it less reactive in substitution reactions.
4-Chloropyridine: Lacks the trimethylsilyl group, affecting its reactivity and applications.
2,6-Dichloropyridine: Contains two chloro groups, leading to different reactivity patterns.
Properties
IUPAC Name |
(4-chloropyridin-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBPYBYWSLVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456882 | |
Record name | 4-Chloro-2-trimethylsilylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-50-5 | |
Record name | 4-Chloro-2-trimethylsilylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloro-2-trimethylsilylpyridine a valuable building block in organic synthesis, particularly for creating functional polypyridine ligands?
A1: The research article [] highlights the utility of this compound as a versatile starting material for synthesizing functional polypyridine ligands. The compound possesses two reactive sites: the chlorine atom at the 4-position and the trimethylsilyl group at the 2-position. This unique arrangement allows for selective functionalization through various coupling reactions.
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